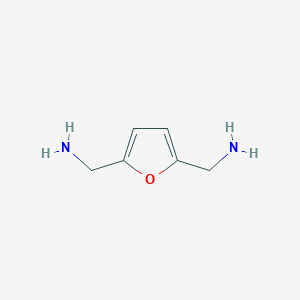

2,5-Bis(aminomethyl)furan

説明

特性

IUPAC Name |

[5-(aminomethyl)furan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLGKDZCKSMSHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543878 | |

| Record name | (Furan-2,5-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2213-51-6 | |

| Record name | (Furan-2,5-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(aminomethyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,5-Bis(aminomethyl)furan from 5-Hydroxymethylfurfural

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,5-Bis(aminomethyl)furan (BAMF), a valuable bio-derived diamine, from 5-hydroxymethylfurfural (B1680220) (HMF). BAMF is a critical building block for polymers and a molecule of interest in pharmaceutical and agrochemical research. This document details various catalytic routes, experimental protocols, and quantitative data to facilitate the replication and development of synthetic methodologies.

Introduction

5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of carbohydrates. Its versatile structure, featuring both an aldehyde and a hydroxyl group, makes it an ideal starting material for a range of value-added chemicals. Among these, this compound (BAMF) is of significant interest due to its potential applications in the synthesis of polyamides, polyurethanes, and as a scaffold in drug discovery.[1][2] The conversion of HMF to BAMF, however, presents challenges in achieving high selectivity and yield, as the reaction can lead to the formation of various by-products, including secondary and tertiary amines, as well as polymeric species.[1] This guide explores the primary catalytic strategies developed to overcome these challenges.

Catalytic Pathways for BAMF Synthesis from HMF

The synthesis of BAMF from HMF predominantly proceeds via reductive amination of the aldehyde group and amination of the hydroxyl group. Several catalytic systems have been developed to facilitate this transformation, ranging from one-pot processes to multi-step approaches.

A prominent and efficient method is the one-pot transformation using a bifunctional catalyst. For instance, a CuNiAlOₓ catalyst has been shown to be highly effective in a two-stage reaction process, affording BAMF in high yields.[2][3][4][5] This process involves the reductive amination of the aldehyde group at a lower temperature, followed by a hydrogen-borrowing reaction for the amination of the hydroxyl group at a higher temperature.[1]

Another significant route is the direct reductive amination over Raney-type catalysts, such as Raney Ni.[6][7] This approach can achieve good yields of BAMF, although it may require careful optimization of reaction conditions to minimize side reactions.[6][7]

Multi-step syntheses have also been explored. These often involve the initial conversion of HMF to an intermediate such as 2,5-diformylfuran (DFF).[1][2] The subsequent reductive amination of DFF can then yield BAMF.[1][2][8] While potentially offering better control over selectivity, multi-step routes can be less atom-economical.

The diagram below illustrates the general synthetic workflow from HMF to BAMF, highlighting the key intermediates and reaction types.

Quantitative Data on Catalytic Systems

The following tables summarize quantitative data from various studies on the synthesis of BAMF from HMF and its derivatives, providing a comparative overview of different catalytic systems and their performance.

Table 1: One-Pot Synthesis of BAMF from HMF

| Catalyst | Temperature (°C) | Pressure (MPa H₂) | Time (h) | Solvent | HMF Conversion (%) | BAMF Yield (%) | Reference |

| Cu₄Ni₁Al₄Oₓ | 90 then 210 | 4.5 | 6 then 18 | 1,4-dioxane (B91453) | >99 | 85.9 | [1][2][3] |

| Raney Ni | 160 | Not specified | 12 | Not specified | 100 | 60.7 | [7] |

| Raney Ni (stepwise) | 120 then 160 | Not specified | 2 then 12 | Not specified | Not specified | 88.3 | [6] |

| 10Ni/γ-Al₂O₃ | 160 | Not specified | Not specified | Not specified | Not specified | 86.3 | [6] |

| Homogeneous Ru/phosphine complex | Not specified | Not specified | Not specified | Not specified | Not specified | 85 | [1] |

Table 2: Multi-Step Synthesis of BAMF via DFF

| Starting Material | Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (h) | Solvent | Intermediate Yield (%) | Final BAMF Yield (%) | Reference |

| DFF | Acid-treated Raney Ni | 120 | 10 | 6 | THF-water | Not applicable | 42.6 | [8][9] |

| DFF Dioxime | Rh/HZSM-5 | Not specified | Not specified | Not specified | Not specified | Not specified | 94.1 | [10] |

| DFF Dioxime | Raney Ni | 50 | 50 | 12 | THF | Not specified | 76 (overall) | [8] |

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic routes.

Protocol 1: One-Pot Synthesis of BAMF from HMF using a Bifunctional CuNiAlOₓ Catalyst[1]

Catalyst Preparation (Cu₄Ni₁Al₄Oₓ): The CuNiAlOₓ catalyst is typically prepared via a co-precipitation method. A mixed aqueous solution of Cu(NO₃)₂, Ni(NO₃)₂, and Al(NO₃)₃ with the desired molar ratio is precipitated with a base such as Na₂CO₃ at a constant pH. The resulting precipitate is aged, filtered, washed, dried, and finally calcined at high temperature to obtain the mixed metal oxide.

Reaction Procedure:

-

A high-pressure autoclave is charged with 5-hydroxymethylfurfural (10 g, 79.4 mmol), the Cu₄Ni₁Al₄Oₓ catalyst (2.0 g), Na₂CO₃ (0.915 g, 8.6 mmol), and 1,4-dioxane (50 mL).

-

The autoclave is sealed, purged with N₂, and then charged with liquid ammonia (B1221849) (23 g, 1352.9 mmol).

-

The reactor is pressurized with H₂ to 4.5 MPa.

-

The reaction mixture is heated to 90 °C and stirred for 6 hours.

-

The temperature is then increased to 210 °C and the reaction is continued for another 18 hours.

-

After cooling to room temperature, the reactor is depressurized, and the catalyst is removed by filtration.

-

The product is isolated and purified from the filtrate, for example, by distillation or chromatography. The yield is determined by GC-FID using an internal standard.

Protocol 2: Reductive Amination of DFF to BAMF using an Acid-Treated Raney Ni Catalyst[8]

Catalyst Preparation (Acid-Treated Raney Ni): Commercial Raney Ni is treated with an acid (e.g., acetic acid) to modify its surface properties, potentially increasing the number of active sites. The treated catalyst is then washed and stored under a suitable solvent.

Reaction Procedure:

-

A pressure reactor is loaded with 2,5-diformylfuran (300 mg), the acid-treated Raney Ni catalyst (30 mg), and a solvent mixture of THF and water (e.g., 90:10 v/v, 30 mL).

-

Liquid ammonia (2 mL) is added to the reactor.

-

The reactor is sealed, purged, and then pressurized with H₂ to 10 bar.

-

The reaction is heated to 120 °C and stirred for 6 hours.

-

After cooling and depressurization, the catalyst is filtered off.

-

The product yield in the filtrate is determined by gas chromatography with an internal standard.

Logical Relationships in the Catalytic Process

The following diagram illustrates the key steps and logical flow in the one-pot synthesis of BAMF from HMF over a bifunctional catalyst.

Conclusion

The synthesis of this compound from 5-hydroxymethylfurfural is a rapidly advancing field with significant potential for the production of bio-based chemicals and materials. The development of efficient, one-pot catalytic systems, particularly those based on bifunctional non-noble metal catalysts, represents a significant step towards economically viable and sustainable production of BAMF. While multi-step routes can offer high selectivity, they often involve more complex procedures. The choice of synthetic route will depend on the desired scale, purity requirements, and economic considerations. Further research into novel catalytic systems and process optimization is expected to continue to enhance the efficiency and selectivity of BAMF synthesis, paving the way for its broader application in industry and research.

References

- 1. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH 3 over a bifunctional catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08560B [pubs.rsc.org]

- 2. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Study on the Reductive Amination of 5‐Hydroxymethylfurfural into 2,5‐Bisaminomethylfuran over Raney Ni Through DFT Calculations | Scilit [scilit.com]

- 8. Preparation of this compound by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective synthesis of this compound via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,5-Bis(aminomethyl)furan: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(aminomethyl)furan (BAMF) is a bio-derived diamine that is gaining significant interest as a versatile building block in medicinal chemistry and materials science. Its furan (B31954) core, derived from renewable resources, and its two reactive primary amine functionalities make it an attractive scaffold for the synthesis of novel pharmaceuticals, polymers, and specialty chemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of BAMF, detailed experimental protocols for its synthesis, and a discussion of its potential applications, particularly in the realm of drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in various chemical syntheses.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂O | [1][2] |

| Molecular Weight | 126.16 g/mol | [1][2] |

| Appearance | Light yellow to yellow liquid | [3] |

| Boiling Point | 76 °C at 0.5 Torr | [2] |

| Density | 1.124 g/cm³ | [2] |

| Flash Point | 92.8 °C | [2] |

| pKa | 9.40 ± 0.29 (Predicted) | [3] |

| Melting Point | Not available | [4] |

| Solubility | Soluble in THF and water mixtures.[5] Specific quantitative data in various organic solvents is not readily available in the literature. | |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) and protected from light.[6] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |

| ¹H NMR | DMSO-d₆ | 6.0 | singlet | Furan ring protons (2H) | |

| 3.6 | singlet | Methylene (B1212753) protons (-CH₂-) (4H) | |||

| 2.7 | singlet | Amine protons (-NH₂) (4H) and residual water | |||

| ¹³C NMR | DMSO-d₆ | 156.3 | singlet | Furan ring carbons (C-O) | [7] |

| 105.7 | doublet | Furan ring carbons (CH) | [7] | ||

| 39.2 | singlet | Methylene carbons (-CH₂-) | [7] |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | 13 | [M]⁺ |

| 96 | 76 | [M - CH₂NH₂]⁺ |

| 68 | 27 | [M - CH₂NH₂ - CO]⁺ |

Infrared (IR) Spectroscopy

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various routes, primarily starting from the bio-derived platform molecules 5-(hydroxymethyl)furfural (5-HMF) or 2,5-diformylfuran (DFF).

Synthesis from 5-(Hydroxymethyl)furfural (5-HMF)

This one-pot, two-stage method involves the direct amination of 5-HMF using a bifunctional catalyst.[8]

Materials:

-

5-(Hydroxymethyl)furfural (5-HMF)

-

CuNiAlOₓ catalyst (e.g., Cu₄Ni₁Al₄Oₓ)

-

Ammonia (B1221849) (NH₃)

-

1,4-Dioxane (solvent)

-

Hydrogen (H₂)

-

Sodium Carbonate (Na₂CO₃)

-

Autoclave reactor

Procedure:

-

Catalyst Preparation: The CuNiAlOₓ catalyst is prepared via co-precipitation of the corresponding metal nitrates with a base, followed by calcination and reduction.

-

Reaction Setup: In a high-pressure autoclave, combine 5-HMF, the CuNiAlOₓ catalyst, 1,4-dioxane, and sodium carbonate.

-

First Stage (Reductive Amination of Aldehyde): Seal the reactor, purge with nitrogen, and then pressurize with hydrogen. Heat the mixture to approximately 90°C and maintain for several hours with stirring. This stage selectively converts the aldehyde group to an aminomethyl group.

-

Second Stage (Amination of Hydroxyl Group): Increase the temperature to around 210°C and continue the reaction for an extended period (e.g., 18 hours) to facilitate the amination of the hydroxyl group.

-

Work-up and Purification: After cooling the reactor and releasing the pressure, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure this compound. A yield of up to 85.9% has been reported for this method.[8]

Synthesis from 2,5-Diformylfuran (DFF)

This method involves the direct reductive amination of DFF using a Nickel-Raney catalyst.[5]

Materials:

-

2,5-Diformylfuran (DFF)

-

Nickel-Raney catalyst (acid-treated for higher yield)

-

Ammonia (NH₃)

-

Tetrahydrofuran (THF) and water (co-solvent)

-

Hydrogen (H₂)

-

Autoclave reactor

Procedure:

-

Catalyst Activation/Treatment: The commercial Nickel-Raney catalyst can be used directly or treated with an acid to potentially enhance its activity.

-

Reaction Setup: In a high-pressure autoclave, add the Nickel-Raney catalyst, DFF, and the THF-water solvent mixture.

-

Ammonia Addition: Cool the reactor and introduce liquid ammonia.

-

Reductive Amination: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10 bar). Heat the reaction mixture to the optimal temperature (e.g., 80°C) and maintain for several hours (e.g., 6 hours) with vigorous stirring.

-

Work-up and Purification: After the reaction, cool the reactor and carefully vent the excess ammonia and hydrogen. Remove the catalyst by filtration. The filtrate is then concentrated under reduced pressure to remove the solvents. The resulting crude this compound can be purified by vacuum distillation. Yields of up to 42.6% have been achieved with this method.[5]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways for this compound.

Caption: Synthesis of BAMF from 5-HMF.

Caption: Synthesis of BAMF from DFF.

Applications in Drug Development and Beyond

The unique structural features of this compound make it a promising candidate for various applications, particularly in the pharmaceutical industry. The two primary amine groups provide sites for further chemical modifications, allowing for the construction of a diverse range of molecules.

-

Scaffold for Novel Therapeutics: The furan ring is a common motif in many biologically active compounds. The diamine functionality of BAMF allows for its use as a scaffold to synthesize new chemical entities with potential therapeutic applications. The ability to introduce various substituents onto the amine groups can be exploited to modulate the pharmacological properties of the resulting molecules.

-

Precursor for Bio-based Polymers: As a diamine, BAMF can be used as a monomer in the synthesis of polyamides and polyimides. These bio-based polymers can have applications in drug delivery systems, medical implants, and other biomedical devices due to their potential biocompatibility and biodegradability.

-

Chelating Agents: The nitrogen atoms of the amine groups can act as ligands to chelate metal ions. This property could be explored in the design of metal-based drugs or as agents to sequester toxic metals.

Conclusion

This compound is a valuable and versatile bio-derived chemical with significant potential in drug development and materials science. Its straightforward synthesis from renewable resources, coupled with its reactive functionalities, makes it an attractive building block for creating a wide array of novel molecules and materials. This technical guide provides a solid foundation of its chemical and physical properties, along with detailed synthetic protocols, to aid researchers and scientists in harnessing the potential of this promising compound. Further research into its biological activities and material properties is warranted to fully explore its applications.

References

- 1. This compound | C6H10N2O | CID 13561170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 2213-51-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | 2213-51-6 [amp.chemicalbook.com]

- 4. sugar-energy.com [sugar-energy.com]

- 5. This compound ,2213-51-6 Spectrum_Chemical Cloud Database [chemcd.com]

- 6. labsolu.ca [labsolu.ca]

- 7. researchgate.net [researchgate.net]

- 8. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 2,5-Bis(aminomethyl)furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Bis(aminomethyl)furan (BAMF), a bio-derived diamine with significant potential as a monomer in the synthesis of polyamides and polyurethanes. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by three main signals corresponding to the protons of the furan (B31954) ring, the methylene (B1212753) (-CH₂-) groups, and the amino (-NH₂) groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.0 | Singlet | 2H | Furan ring protons (H-3, H-4) |

| 3.6 | Singlet | 4H | Methylene protons (-CH₂-) |

| 2.7 | Singlet | 4H | Amino protons (-NH₂) |

Note: The signal at 2.7 ppm may also include residual water in the solvent.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 156.3 | Furan ring carbons (C-2, C-5) |

| 105.7 | Furan ring carbons (C-3, C-4) |

| 39.2 | Methylene carbons (-CH₂-) |

Experimental Protocol for NMR Analysis

The following provides a general methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: A 300 MHz or higher field strength NMR spectrometer.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak and several major fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 126 | 13 | [M]⁺ (Molecular Ion) |

| 96 | 76 | [M-CH₂NH₂]⁺ |

| 68 | 27 | [M-CH₂NH₂-CO]⁺ |

Experimental Protocol for Mass Spectrometry

The following outlines a typical procedure for the mass spectrometric analysis of this compound.

Sample Introduction:

-

Prepare a dilute solution of the sample in a volatile solvent such as methanol (B129727) or dichloromethane.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (General for EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

Fourier-Transform Infrared (FTIR) Spectroscopy

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400-3200 | Medium-Strong, Broad | N-H (Amine) | Stretching |

| 3100-3000 | Medium | C-H (Furan Ring) | Stretching |

| 2950-2850 | Medium | C-H (Methylene) | Stretching |

| 1650-1550 | Medium-Weak | C=C (Furan Ring) | Stretching |

| 1650-1580 | Medium | N-H | Bending |

| 1250-1000 | Strong | C-O-C (Furan Ring) | Asymmetric & Symmetric Stretching |

| 1100-1000 | Medium | C-N | Stretching |

Experimental Protocol for FTIR Analysis

A general procedure for obtaining an FTIR spectrum of this compound is as follows.

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Solution: Prepare a dilute solution of the sample in a suitable solvent that has minimal interference in the regions of interest (e.g., carbon tetrachloride, chloroform).

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample holder (or solvent) should be collected and subtracted from the sample spectrum.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation and structural confirmation.

Caption: Spectroscopic Analysis Workflow.

References

CAS number and safety data for 2,5-Bis(aminomethyl)furan

An In-depth Technical Guide to 2,5-Bis(aminomethyl)furan

This technical guide provides comprehensive information on the chemical compound this compound, including its Chemical Abstracts Service (CAS) number, safety data, physical and chemical properties, and detailed experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Properties

This compound, also known as furan-2,5-diyldimethanamine, is a diamine compound derived from biomass resources.[1] It is recognized as a valuable monomer for the production of polymers such as polyamides and polyurethanes.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2213-51-6 | [4][5][6] |

| Molecular Formula | C₆H₁₀N₂O | [4][5] |

| Molecular Weight | 126.16 g/mol | [4][5][7] |

| Density | 1.124 g/cm³ | [4] |

| Boiling Point | 76 °C at 0.5 Torr | [4] |

| Flash Point | 92.8 °C | [4] |

| Physical Description | Liquid | [4] |

| Synonyms | Aminomethyl-5 furfurylamine-2; C-(5-Aminomethyl-furan-2-yl)-methylamine; furan-2,5-diyldimethanamine | [4][8] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are its corrosive and irritant properties.[7]

Table 2: GHS Hazard Classification for this compound

| Hazard Statement Code | Description | Classification |

| H302 | Harmful if swallowed | Acute toxicity, oral (Warning) |

| H314 | Causes severe skin burns and eye damage | Skin corrosion/irritation (Danger) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Warning) |

| H318 | Causes serious eye damage | Serious eye damage/eye irritation (Danger) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) |

| Source: PubChem[7] |

2.1. Precautionary Measures and First Aid

Due to its hazardous nature, appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and protective clothing, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area.[9]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor/physician.

-

In case of skin contact: Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor/physician.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Role in Drug Development and Biological Activity

The furan (B31954) nucleus is a five-membered aromatic heterocycle that is a core structural component in many pharmacologically active compounds.[10] Furan derivatives exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. This compound serves as a versatile building block in the synthesis of new chemical entities.[11] Its two primary amine groups allow for the construction of various nitrogen-containing compounds, which are crucial in the design of novel drugs.[12]

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of this compound (BAF) from biomass-derived platform chemicals like 5-(hydroxymethyl)furfural (HMF) and 2,5-diformylfuran (DFF).

4.1. Protocol 1: Catalytic Amination of 5-(hydroxymethyl)furfural (HMF)

This protocol describes a one-pot, two-stage transformation of HMF into BAF using a bifunctional CuNiAlOₓ catalyst.[13][14][15]

Methodology:

-

Catalyst Preparation: The Cu₄Ni₁Al₄Oₓ catalyst is prepared via a co-precipitation method. Aqueous solutions of Cu(NO₃)₂·3H₂O, Ni(NO₃)₂·6H₂O, and Al(NO₃)₃·9H₂O are mixed. A solution of Na₂CO₃ and NaOH is added dropwise with vigorous stirring to induce precipitation. The resulting solid is aged, filtered, washed, dried, and finally calcined.

-

Reaction - Stage 1 (Reductive Amination of Aldehyde):

-

The Cu₄Ni₁Al₄Oₓ catalyst, HMF, and solvent (e.g., 1,4-dioxane) are loaded into a stainless-steel autoclave.

-

The autoclave is purged with N₂ and then pressurized with NH₃.

-

The mixture is heated and stirred at a specific temperature (e.g., 120 °C) for a set duration.

-

-

Reaction - Stage 2 (Amination of Hydroxyl Group):

-

The autoclave is cooled, and the pressure is released.

-

The reaction mixture is then heated to a higher temperature (e.g., 210 °C) under H₂ pressure.

-

After cooling, the catalyst is removed by filtration, and the product (BAF) is isolated and purified. An 85.9% yield of BAF has been reported using this method.[15]

-

Caption: Synthesis of BAF from HMF.

4.2. Protocol 2: Reductive Amination of 2,5-Diformylfuran (DFF)

This method involves the direct reductive amination of DFF with ammonia (B1221849) over a Nickel-Raney catalyst.[3]

Methodology:

-

Catalyst Treatment (Optional): The commercial Nickel-Raney catalyst can be treated with an acid (e.g., acetic acid) to potentially improve activity.

-

Reaction:

-

DFF, the Nickel-Raney catalyst, and a solvent mixture (e.g., THF-water) are placed in a high-pressure reactor.[3]

-

Aqueous ammonia is added to the reactor.

-

The reactor is sealed, purged with H₂, and then pressurized with H₂ (e.g., 10-15 bar).[3]

-

The reaction is carried out at an elevated temperature (e.g., 120 °C) with stirring for a specified time.[3]

-

After the reaction, the mixture is cooled, and the catalyst is filtered off.

-

The product is recovered from the filtrate. A BAF yield of 42.6% has been achieved with an acid-treated catalyst.[3]

-

Caption: Synthesis of BAF from DFF.

4.3. Protocol 3: Dehydration-Hydrogenation of 2,5-Diformylfuran Dioxime

This two-step process achieves a high yield of BAF from DFF via a dioxime intermediate.[2][16]

Methodology:

-

Oximation of DFF:

-

2,5-Diformylfuran (DFF) is reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in a suitable solvent like ethanol.

-

The reaction is typically carried out at a moderate temperature (e.g., 50 °C) to form 2,5-diformylfuran dioxime.[3]

-

The dioxime intermediate is isolated from the reaction mixture.

-

-

Dehydration-Hydrogenation of Dioxime:

-

The isolated 2,5-diformylfuran dioxime is subjected to catalytic hydrogenation.

-

A heterogeneous catalyst such as Rh/HZSM-5 or Raney Ni is used.[2]

-

The reaction is performed in a solvent like THF under H₂ pressure (e.g., 50 bar) and at a specific temperature (e.g., 50 °C).[3]

-

This step involves the dehydration of the dioxime to a dicyanofuran intermediate, which is then hydrogenated to yield BAF.[2]

-

This pathway has been reported to produce BAF in yields as high as 94.1%.[2][16]

-

Caption: Synthesis of BAF from DFF Dioxime.

References

- 1. KR101815518B1 - Preparation of this compound from 2,5-diformylfuran - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of this compound by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]

- 4. This compound | CAS 2213-51-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. scbt.com [scbt.com]

- 6. chemcd.com [chemcd.com]

- 7. This compound | C6H10N2O | CID 13561170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. biosynth.com [biosynth.com]

- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]

- 12. sugar-energy.com [sugar-energy.com]

- 13. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective synthesis of this compound via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Stability Landscape of Bambuterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Bambuterol (B1223079), a long-acting beta-adrenoceptor agonist and a prodrug of terbutaline. Understanding the stability of an active pharmaceutical ingredient (API) is a critical aspect of drug development, ensuring its safety, efficacy, and shelf-life. This document summarizes key findings from forced degradation studies, outlines experimental protocols, and presents a logical workflow for such stability-indicating assessments.

Core Findings: Thermal Stability

Forced degradation studies conducted according to the International Conference on Harmonization (ICH) guidelines have demonstrated that Bambuterol is stable under thermal stress conditions.[1][2] No significant degradation has been reported when the drug is subjected to dry heat. The melting point of Bambuterol hydrochloride has been noted to be 225 °C.

While Bambuterol exhibits notable thermal stability, it is susceptible to degradation under other stress conditions, including acidic, basic, neutral, oxidative, and photolytic environments.[1][2] A comprehensive understanding of its degradation pathways under these conditions is crucial for formulation development and defining appropriate storage conditions.

Degradation Profile Under Stress Conditions

Forced degradation studies have identified a total of 12 degradation products (DPs) of Bambuterol.[1][2] The formation of these DPs is dependent on the specific stressor applied. The following tables summarize the degradation products observed under various hydrolytic, oxidative, and photolytic conditions.

Table 1: Summary of Degradation Products under Hydrolytic Conditions [1][2]

| Stress Condition | Degradation Products (DPs) Observed |

| Acid Hydrolysis (1 N HCl, 50°C, 24 hours) | DP-1, DP-3, DP-4, DP-11 |

| Base Hydrolysis (0.1 N NaOH, 50°C, 6 hours) | DP-3, DP-4, DP-6, DP-8, DP-11 |

| Neutral Hydrolysis (Water, 50°C, 2 weeks) | DP-1, DP-3, DP-4, DP-11 |

Table 2: Summary of Degradation Products under Oxidative and Photolytic Conditions [1][2]

| Stress Condition | Degradation Products (DPs) Observed |

| Oxidative (3% H₂O₂, 60°C, 2 weeks) | DP-2, DP-4, DP-5, DP-7, DP-9, DP-11 |

| Photolytic (Photostability chamber, 1 month) | DP-2, DP-4, DP-5, DP-8, DP-10, DP-12 |

Experimental Protocols

The following methodologies are based on the forced degradation studies conducted by Reddy, G. S. S. K., et al. (2015).[1][2]

General Procedure for Forced Degradation

A stock solution of Bambuterol is prepared and subjected to various stress conditions as detailed below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Acid Hydrolysis

-

Reagent: 1 N Hydrochloric Acid (HCl)

-

Temperature: 50°C

-

Duration: 24 hours

-

Procedure: Bambuterol solution is treated with 1 N HCl and kept in a water bath at 50°C for 24 hours. The solution is then neutralized with 1 N Sodium Hydroxide (NaOH) before analysis.

Base Hydrolysis

-

Reagent: 0.1 N Sodium Hydroxide (NaOH)

-

Temperature: 50°C

-

Duration: 6 hours

-

Procedure: Bambuterol solution is treated with 0.1 N NaOH and maintained at 50°C for 6 hours. The solution is subsequently neutralized with 0.1 N HCl.

Neutral Hydrolysis

-

Reagent: Purified Water

-

Temperature: 50°C

-

Duration: 2 weeks

-

Procedure: Bambuterol is dissolved in purified water and heated at 50°C for two weeks.

Oxidative Degradation

-

Reagent: 3% Hydrogen Peroxide (H₂O₂)

-

Temperature: 60°C

-

Duration: 2 weeks

-

Procedure: Bambuterol solution is exposed to 3% H₂O₂ at a temperature of 60°C for two weeks.

Photolytic Degradation

-

Apparatus: Photostability chamber

-

Duration: 1 month

-

Procedure: Bambuterol, in both solid and solution form, is exposed to light in a photostability chamber for one month as per ICH guidelines.

Thermal Degradation

-

Condition: Dry heat

-

Procedure: Solid Bambuterol is exposed to dry heat to evaluate its thermal stability. Studies have shown it to be stable under these conditions.[1][2]

Analytical Method for Degradation Product Identification

-

Primary Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying degradation products.

-

Structural Elucidation: For definitive structural confirmation of major degradation products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed after isolation of the impurities using methods such as semi-preparative HPLC.[1][3]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow of a forced degradation study and the degradation pathways of Bambuterol under different stress conditions.

Caption: Workflow for Forced Degradation Study of Bambuterol.

Caption: Bambuterol Degradation Products under Various Stress Conditions.

References

- 1. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2,5-Bis(aminomethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,5-Bis(aminomethyl)furan (BAF) is a bio-based diamine attracting interest as a versatile building block in polymer chemistry and pharmaceutical development. A comprehensive understanding of its solubility is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a detailed overview of the predicted solubility of BAF in various solvents based on its chemical structure and the general properties of amines. While specific quantitative data is not extensively available in public literature, this document outlines the theoretical basis for its solubility and provides detailed experimental protocols for its determination.

Introduction to this compound (BAF)

This compound, also known as Furan-2,5-diyldimethanamine, is a heterocyclic organic compound with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol [1][2]. Its structure consists of a central furan (B31954) ring substituted with two aminomethyl groups at the 2 and 5 positions.

The presence of two primary amine groups and a polar furan ring makes BAF a unique bifunctional monomer. Amines are known to be basic and can act as hydrogen bond donors and acceptors, properties which critically influence their solubility[3]. Understanding the solubility profile of BAF is essential for designing reaction conditions, developing purification strategies, and formulating it for various applications.

Predicted Solubility Profile

Direct, quantitative solubility data for this compound is not widely reported in scientific literature. However, a reliable qualitative profile can be predicted based on its molecular structure and established chemical principles such as "like dissolves like" and the influence of pH on amine solubility[4].

Key Structural Features Influencing Solubility:

-

Two Primary Amine Groups (-CH₂NH₂): These groups are polar and capable of forming strong hydrogen bonds with protic solvents (e.g., water, ethanol). Their basic nature allows them to be protonated in acidic solutions, forming highly soluble ammonium (B1175870) salts[5][6].

-

Furan Ring: The oxygen atom in the furan ring is a hydrogen bond acceptor, contributing to the molecule's overall polarity.

-

Low Molecular Weight: With only six carbon atoms, the non-polar character of the hydrocarbon backbone is limited, suggesting that its polar features will dominate its solubility behavior[7].

Qualitative Solubility Predictions

Based on these features, the expected solubility of BAF in common laboratory solvents is summarized below.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | Strong hydrogen bonding interactions between the amine groups and the solvent's hydroxyl groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-dipole interactions and the ability of the amine to act as a hydrogen bond donor to the solvent's acceptor atoms (e.g., oxygen in DMSO). |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Very High | The basic amine groups are protonated to form water-soluble ammonium salts (R-NH₃⁺Cl⁻), significantly increasing aqueous solubility[5][6]. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The high polarity of BAF is incompatible with the non-polar nature of these solvents, leading to weak intermolecular forces. However, some sources suggest all amines have some solubility in solvents like diethyl ether[7]. |

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | |||

| Ethanol | |||

| Methanol | |||

| DMSO | |||

| 5% HCl | |||

| Toluene |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for reproducible research. The following protocols describe methods for both qualitative assessment and precise quantitative measurement.

Protocol for Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Methodology:

-

Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the test solvent to the test tube.

-

Mixing: Vigorously mix the contents by vortexing or sharply tapping the tube for 60 seconds.

-

Observation: Allow the mixture to stand for 2-3 minutes and visually inspect for any undissolved solid. A clear solution indicates solubility. The presence of solid particles indicates insolubility or partial solubility[5][7].

-

pH Testing (for aqueous solutions): If the compound dissolves in water, test the resulting solution's pH using pH paper. A pH greater than 7 confirms the basic nature of the amine[6].

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the mixture to rest at the same constant temperature until the undissolved solid has fully settled. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sample Collection: Carefully extract a known volume of the clear, supernatant liquid. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent is recommended.

-

Analysis: Quantify the concentration of BAF in the collected sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: The determined concentration represents the equilibrium solubility of BAF in that solvent at the specified temperature. Express the result in appropriate units (e.g., mg/mL, mol/L).

Visualized Workflows and Relationships

Diagrams can clarify complex experimental procedures and theoretical relationships. The following have been generated using Graphviz and adhere to the specified design constraints.

Caption: Workflow for Quantitative Shake-Flask Solubility Determination.

References

Furan-Based Diamines: A Technical Review for Advanced Polymer Development

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of furan-based diamines, a promising class of bio-based monomers.

Furan-based diamines are emerging as a critical component in the development of sustainable, high-performance polymers. Derived from renewable biomass sources, these diamines offer a viable alternative to their petroleum-based counterparts, addressing growing environmental concerns and the demand for green chemistry solutions.[1][2] Their unique chemical structure, featuring the furan (B31954) ring, imparts desirable properties to polymers, including enhanced thermal stability and specific mechanical characteristics.[3] This technical guide provides a comprehensive review of the current literature on furan-based diamines, focusing on their synthesis, characterization, and application in advanced polymer systems such as polyimides and polyamides.

Synthesis of Furan-Based Diamines

The synthesis of furan-based diamines primarily originates from biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-furandicarboxylic acid (FDCA).[4] Key synthetic strategies include reductive amination and the Gabriel synthesis, which are employed to introduce amino functionalities to the furan core.[4][5]

One common precursor for furan-based diamines is 2,5-bis(aminomethyl)furan (BAF). The synthesis of BAF from HMF, however, is challenging due to the high susceptibility of the reactants and products to polymerization side reactions.[5][6] Researchers have developed various catalytic systems to improve the selectivity and yield of BAF. For instance, a two-step method involving the oxidation of HMF to 2,5-diformylfuran (DFF) followed by reductive amination has been shown to produce BAF with a high yield of 94.1%.[5] Another approach utilizes a Ni-Co@SiO2 catalyst for the Gabriel synthesis from 5-chloromethylfurfural (B124360) (CMF), achieving a 91.6% yield of BAF under mild conditions.[5]

A notable synthetic route involves the use of t-butoxycarbonylglycine (BOC-glycine) and 2,5-furandimethanol (B16202) to produce a BOC-protected diamine precursor, which is then deprotected to yield the furan-based diamine.[7][8] This method is particularly useful for the synthesis of diamines intended for bio-based polyimides.[7][8]

Below is a generalized synthetic pathway for the production of a furan-based diamine from 2,5-furandimethanol.

Caption: Synthesis of a furan-based diamine from 2,5-furandimethanol.

Applications in Polymer Chemistry

Furan-based diamines are primarily utilized as monomers for the synthesis of high-performance polymers, most notably polyimides (PIs) and polyamides (PAs). These bio-based polymers are gaining significant attention for their potential to replace petroleum-derived plastics in various applications, including electronics, aerospace, and automotive industries.[1][9]

Polyimides:

Furan-based polyimides are synthesized through the polycondensation reaction of a furan-based diamine with an aromatic dianhydride.[7] The resulting polyimides often exhibit excellent thermal stability, with 5% weight loss temperatures exceeding 425°C.[7] However, the incorporation of the less rigid furan ring compared to a benzene (B151609) ring can sometimes lead to slightly more brittle materials.[1][8] The properties of the final polyimide can be tailored by the choice of the dianhydride comonomer.

The following diagram illustrates the general workflow for the preparation of bio-based polyimide films from a synthesized furan-based diamine.

Caption: Workflow for the preparation of furan-based polyimide films.

Polyamides:

Semi-aromatic polyamides can be synthesized from furan-based diamines and diacids or their derivatives. For example, 2,5-furandicarboxylic acid (FDCA) can be polymerized with aliphatic diamines to produce furan-based polyamides (FPAs).[10] These FPAs have shown high glass transition temperatures, ranging from 97 to 140°C.[10]

Epoxy Resins:

Furan-based diamines also serve as curing agents for epoxy resins.[4] The use of these bio-based hardeners can lead to the development of more sustainable thermosetting materials with competitive thermal and mechanical properties compared to those cured with conventional petroleum-based amines.[4]

Properties of Furan-Based Polymers

The incorporation of the furan moiety into the polymer backbone significantly influences the material's properties. The following tables summarize some of the reported quantitative data for polymers derived from furan-based diamines.

Table 1: Thermal Properties of Furan-Based Polyimides

| Furan-Based Diamine | Dianhydride | Tg (°C) | Td5% (°C) | Char Yield (%) | Reference |

| N,N′-bis(4-aminophenyl)furan-2,5-dicarboxamide (FPA) | Various aromatic dianhydrides | - | > 425 | 54-60 | [7] |

| Difurfuryl diamine (DFDA)-based PI (n=1.5) | - | 296 | - | - | [3] |

Table 2: Mechanical Properties of Furan-Based Polyimides

| Furan-Based Diamine | Dianhydride | Elastic Modulus (GPa) | Tensile Strength (MPa) | Reference |

| N,N′-bis(4-aminophenyl)furan-2,5-dicarboxamide (FPA) | Various aromatic dianhydrides | 2.14 - 3.20 | 50 - 99 | [7] |

Table 3: Gas Separation Performance of Furan-Based Polyimide Films

| Furan-Based Diamine | Dianhydride | CO2 Permeability (Barrer) | CO2/N2 Selectivity | Reference |

| FPA | DODDA | - | 27.721 | [7] |

| FPA | BPFLDA | 2.526 | - | [7] |

Experimental Protocols

Synthesis of N,N′-bis(4-aminophenyl)furan-2,5-dicarboxamide (FPA)

This protocol is a generalized procedure based on the synthesis of similar furan-based diamines.

-

Esterification: 2,5-furandimethanol is reacted with t-butoxycarbonylglycine (BOC-glycine) in the presence of an accelerating agent such as 1,3-dicyclohexylcarbodiimide (DCC) to form BOC-glycine 2,5-furandimethyl ester.[7][8] The reaction is typically carried out in an organic solvent at room temperature.

-

BOC Deprotection: The BOC protecting group is removed from the ester intermediate, often using an acidic solution, to yield the furan-based diamine.[8]

-

Purification: The final product is purified through recrystallization or column chromatography to obtain the desired furan-based diamine.

Preparation of Furan-Based Polyimide Films

The following is a general procedure for the preparation of polyimide films.

-

Poly(amic acid) Synthesis: The furan-based diamine is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc). An equimolar amount of an aromatic dianhydride is then slowly added to the solution with stirring under an inert atmosphere. The reaction is typically carried out at room temperature to form a viscous poly(amic acid) solution.

-

Film Casting: The poly(amic acid) solution is cast onto a glass substrate to form a thin film of uniform thickness.

-

Thermal Imidization: The cast film is then subjected to a stepwise thermal curing process in an oven. This process typically involves heating to progressively higher temperatures (e.g., 100°C, 200°C, and 300°C) for a set duration at each temperature to convert the poly(amic acid) into the final polyimide film and to remove the solvent.

Conclusion and Future Outlook

Furan-based diamines represent a significant advancement in the field of sustainable polymers. Their bio-based origin, coupled with the desirable properties they impart to polymers, makes them an attractive alternative to conventional petroleum-derived monomers.[9] While challenges remain in optimizing their synthesis to be more cost-effective and to minimize side reactions, ongoing research into novel catalytic systems and process intensification is expected to overcome these hurdles.[5] The continued development of furan-based diamines and their corresponding polymers will undoubtedly contribute to a more sustainable and circular economy for plastics and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. KR101627607B1 - Preparation of this compound - Google Patents [patents.google.com]

- 7. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

The Synthesis of 2,5-Bis(aminomethyl)furan: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary synthetic routes for producing 2,5-Bis(aminomethyl)furan (BAMF), a bio-based diamine with significant potential as a monomer in the polymer industry and as a building block in pharmaceutical synthesis. The document outlines the core reaction mechanisms, presents quantitative data for comparative analysis, details experimental protocols, and visualizes key pathways.

Reductive Amination of 5-Hydroxymethylfurfural (B1680220) (HMF)

The direct conversion of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass, to BAMF is a prominent synthetic strategy. This transformation involves the amination of both the aldehyde and the hydroxyl functional groups of HMF. The reaction can be performed in a single pot, often employing a two-stage temperature process to optimize the selective amination of each group.

The proposed mechanism for the reductive amination of HMF to BAMF typically proceeds through two main steps:

-

Reductive amination of the aldehyde group: At a lower temperature (e.g., 90°C), the aldehyde group of HMF reacts with ammonia (B1221849) in the presence of a catalyst and a hydrogen source to form an imine intermediate, which is then hydrogenated to yield 5-(aminomethyl)furan-2-methanol (AMF).

-

Hydrogen-borrowing amination of the hydroxyl group: At a higher temperature (e.g., 210°C), the hydroxyl group of the intermediate is converted to a primary amine. This process is often described by a "hydrogen-borrowing" or "lending" mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then undergoes reductive amination.[1]

A variety of bifunctional catalysts, such as those based on copper, nickel, and aluminum oxides, have been developed to facilitate this one-pot transformation.[2][3][4]

Quantitative Data for HMF to BAMF Synthesis

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Yield (%) | Reference |

| Cu₄Ni₁Al₄Oₓ | 90 then 210 | 40 | 1,4-dioxane/H₂O | 85.9 | [2][3][4] |

| 10Ni/γ-Al₂O₃ | 160 | 40 | 1,4-dioxane | 86.3 | [5] |

| 10NiMn(4:1)/γ-Al₂O₃ | 160 | 40 | 1,4-dioxane | 82.1 | [5] |

| Raney Ni | 160 | 80 | 1,4-dioxane | 60.7 | [6][7] |

| Ru/phosphine ligand | N/A | N/A | N/A | 85 | [8] |

Experimental Protocol: Two-Stage Reductive Amination of HMF

This protocol is a representative example based on the literature.[2][3][4]

-

Catalyst Preparation: A CuNiAlOx catalyst is prepared via co-precipitation of the corresponding metal nitrates with a base, followed by calcination.

-

Reaction Setup: In a high-pressure autoclave, the catalyst, 5-hydroxymethylfurfural (HMF), solvent (e.g., 1,4-dioxane), and an aqueous ammonia solution are combined.

-

First Stage (Aldehyde Amination): The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen. The mixture is heated to 90°C and stirred for a specified duration to facilitate the reductive amination of the aldehyde group.

-

Second Stage (Hydroxyl Amination): The temperature is then increased to 210°C and the reaction is continued for several hours to promote the amination of the hydroxyl group via a hydrogen-borrowing mechanism.

-

Product Isolation: After cooling, the reactor is depressurized, and the catalyst is separated by filtration. The solvent is removed under reduced pressure, and the resulting crude product is purified by a suitable method, such as distillation or chromatography, to yield pure this compound.

Reaction Pathway: HMF to BAMF

Caption: Reductive amination pathway from HMF to BAMF.

Reductive Amination of 2,5-Diformylfuran (DFF)

An alternative route to BAMF starts from 2,5-diformylfuran (DFF), which can be synthesized by the oxidation of HMF. The direct reductive amination of DFF involves the conversion of both aldehyde groups to primary amines. This method can be challenging due to the potential for the formation of polymeric by-products through the condensation of the reactive dialdehyde (B1249045) and the diamine product.[9][10]

The mechanism involves the formation of imine intermediates. Controlling the reaction conditions and catalyst properties is crucial to favor the formation of the desired monomeric diamine over oligomeric species.[10] The use of a mixed solvent system, such as THF-water, and acid-treated Raney-Ni catalysts has been shown to improve the yield of BAMF.[9]

Quantitative Data for DFF to BAMF Synthesis

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Yield (%) | Reference |

| Acid-treated Raney-Ni | 120 | 80 | THF/H₂O | 42.6 | [9] |

| Rh/HZSM-5 (from dioxime) | N/A | N/A | N/A | 94.1 | [11] |

| Raney-Ni (from dioxime) | 50 | 50 | THF | 76 (overall) | [9] |

Experimental Protocol: Direct Reductive Amination of DFF

This protocol is a representative example based on the literature.[9][10]

-

Catalyst Preparation: An acid-treated Raney-Ni catalyst is prepared by treating commercial Raney-Ni with a dilute acid solution to modify its surface properties.

-

Reaction Setup: The catalyst, 2,5-diformylfuran (DFF), a solvent mixture (e.g., THF and water), and an ammonia source are loaded into a high-pressure autoclave.

-

Reaction Execution: The reactor is sealed, purged, and pressurized with hydrogen. The mixture is heated to the desired temperature (e.g., 120°C) and stirred for several hours.

-

Work-up and Purification: After the reaction, the autoclave is cooled and vented. The catalyst is removed by filtration, and the filtrate is concentrated. The product is then extracted and purified, for instance, by vacuum distillation.

Reaction Pathway: DFF to BAMF

References

- 1. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH 3 over a bifunctional catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08560B [pubs.rsc.org]

- 2. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Highly selective synthesis of this compound via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination of 5-Hydroxymethylfurfural to this compound over Alumina-Supported Ni-Based Catalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Preparation of this compound by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. Selective synthesis of this compound via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 2,5-Bis(aminomethyl)furan (BAMF) as an Epoxy Curing Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2,5-Bis(aminomethyl)furan (BAMF) as a bio-based curing agent for epoxy resins. The information is intended to guide researchers in the formulation and characterization of sustainable thermosetting materials.

Introduction

This compound is a bio-derived diamine that presents a promising, sustainable alternative to conventional petroleum-based amine curing agents for epoxy resins.[1] Derived from renewable resources, BAMF offers the potential to create epoxy networks with high bio-content, enhanced thermal stability, and favorable mechanical properties. Its furan (B31954) ring structure is known to contribute to char yield, which can improve the fire-retardant properties of the final material.[1] These attributes make BAMF an attractive candidate for applications in coatings, adhesives, composites, and electronic packaging.

This document outlines the curing process of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with BAMF and provides protocols for the characterization of the resulting thermoset.

Curing Reaction and Stoichiometry

The curing of epoxy resins with amine hardeners involves the nucleophilic ring-opening of the epoxide ring by the primary and secondary amines of the curing agent. This reaction forms a highly cross-linked, three-dimensional network. The stoichiometry of the epoxy-amine reaction is crucial for achieving optimal properties of the cured material.[2] The ideal ratio is typically one active hydrogen atom from the amine for each epoxy group.

Molecular Weight of DGEBA (n≈0): ~340 g/mol Epoxy Equivalent Weight (EEW) of DGEBA: ~170 g/eq Molecular Weight of BAMF: 126.16 g/mol Amine Hydrogen Equivalent Weight (AHEW) of BAMF: 126.16 g/mol / 4 active hydrogens = 31.54 g/eq

The parts by weight of BAMF required per 100 parts of DGEBA resin can be calculated as follows:

Parts by weight of BAMF = (AHEW of BAMF / EEW of DGEBA) * 100

= (31.54 / 170) * 100 ≈ 18.55 phr (parts per hundred resin)

Data Presentation: Typical Properties of Amine-Cured Epoxy Resins

The following tables summarize typical quantitative data for epoxy resin systems cured with amine agents. The values presented are for comparative purposes and the actual properties of a DGEBA-BAMF system should be determined experimentally.

Table 1: Thermal Properties of Amine-Cured Epoxy Resins

| Property | Typical Value Range | Test Method |

| Glass Transition Temperature (Tg) | 120 - 180 °C | DSC |

| Onset Decomposition Temperature (Td5%) | 300 - 350 °C | TGA |

| Char Yield at 600 °C (in N2) | 15 - 25 % | TGA |

Table 2: Mechanical Properties of Amine-Cured Epoxy Resins

| Property | Typical Value Range | Test Method |

| Tensile Strength | 60 - 90 MPa | ASTM D638 |

| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |

| Flexural Strength | 100 - 140 MPa | ASTM D790 |

| Flexural Modulus | 2.8 - 4.0 GPa | ASTM D790 |

Experimental Protocols

Materials and Equipment

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW ~170 g/eq

-

Curing Agent: this compound (BAMF)

-

Equipment:

-

Mechanical stirrer

-

Vacuum oven

-

Molds (e.g., silicone or PTFE)

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Universal Testing Machine for mechanical property assessment

-

Protocol for Curing of DGEBA with BAMF

-

Preparation of the Mixture:

-

Preheat the DGEBA resin to 50-60 °C to reduce its viscosity.

-

Accurately weigh the DGEBA resin and BAMF in the stoichiometric ratio (approximately 100:18.55 by weight).

-

Add the BAMF to the DGEBA resin and mix thoroughly with a mechanical stirrer for 5-10 minutes until a homogeneous mixture is obtained.

-

-

Degassing:

-

Place the mixture in a vacuum oven at 50-60 °C and apply a vacuum of approximately -1 bar for 15-20 minutes, or until all air bubbles are removed.

-

-

Casting and Curing:

-

Pour the degassed mixture into preheated molds.

-

Place the molds in an oven and cure according to a predefined schedule. A typical two-stage curing cycle for amine-cured epoxies is:

-

Initial Cure: 2 hours at 80 °C

-

Post-Cure: 2 hours at 150 °C

-

-

Allow the cured samples to cool slowly to room temperature before demolding to prevent internal stresses.

-

Protocol for Thermal Analysis

-

Differential Scanning Calorimetry (DSC):

-

To determine the glass transition temperature (Tg), heat a 5-10 mg sample of the cured epoxy from room temperature to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[3] The Tg is determined from the midpoint of the transition in the heat flow curve.

-

-

Thermogravimetric Analysis (TGA):

-

To evaluate thermal stability, heat a 10-15 mg sample of the cured epoxy from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[3] Record the onset of decomposition (temperature at 5% weight loss) and the char yield at 600 °C.

-

Protocol for Mechanical Testing

-

Prepare dog-bone shaped specimens for tensile testing and rectangular bars for flexural testing according to ASTM standards (D638 and D790, respectively).

-

Conduct the tests using a Universal Testing Machine at a constant crosshead speed.

-

Record the tensile strength, tensile modulus, flexural strength, and flexural modulus.

Visualizations

Caption: Curing reaction of DGEBA with BAMF.

Caption: Experimental workflow for epoxy curing and characterization.

References

- 1. Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sid.ir [sid.ir]

- 3. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Polyamide Synthesis Utilizing 2,5-Bis(aminomethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based polymers are gaining significant attention as sustainable alternatives to their petroleum-based counterparts. 2,5-Bis(aminomethyl)furan (BAMF) is a bio-derived diamine that serves as a valuable building block for the synthesis of high-performance polyamides.[1] The rigid furan (B31954) ring within the BAMF structure can impart enhanced thermal stability, mechanical strength, and barrier properties to the resulting polymers.[1] This document provides detailed protocols for the synthesis of polyamides from BAMF using two common methods: interfacial polymerization and solution polycondensation.

Experimental Protocols

Protocol 1: Interfacial Polymerization of Polyamide from this compound and Adipoyl Chloride

This protocol describes the synthesis of a furan-based aliphatic polyamide via the interfacial polymerization of this compound (BAMF) with adipoyl chloride.

Materials:

-

This compound (BAMF)

-

Adipoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hexane (or another suitable organic solvent like chloroform)

-

Deionized water

Equipment:

-

Beaker (250 mL)

-

High-speed blender or homogenizer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

Aqueous Phase Preparation: Prepare an aqueous solution of BAMF by dissolving 1.26 g (10 mmol) of BAMF and 0.80 g (20 mmol) of NaOH in 100 mL of deionized water in a 250 mL beaker.

-

Organic Phase Preparation: Prepare an organic solution by dissolving 1.83 g (10 mmol) of adipoyl chloride in 100 mL of hexane.

-

Polymerization:

-

Pour the aqueous BAMF solution into a high-speed blender.

-

Begin stirring the aqueous solution vigorously.

-

Rapidly add the entire organic solution of adipoyl chloride to the blender.

-

Continue blending for 5-10 minutes. A white precipitate of the polyamide will form immediately.

-

-

Polymer Isolation and Washing:

-

Filter the precipitated polymer from the reaction mixture using a Buchner funnel.

-

Wash the polymer thoroughly with a 50/50 (v/v) mixture of water and acetone to remove unreacted monomers and salts.

-

Perform a final wash with pure acetone.

-

-

Drying:

-

Dry the polymer in a vacuum oven at 60-80°C overnight to a constant weight.

-

Protocol 2: Low-Temperature Solution Polycondensation of Polyamide from this compound and Terephthaloyl Chloride

This protocol details the synthesis of a furan-based semi-aromatic polyamide using a low-temperature solution polycondensation method.

Materials:

-

This compound (BAMF)

-

Terephthaloyl chloride

-

N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

-

Lithium chloride (LiCl) (optional, to enhance solubility)

-

Methanol

-

Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet

-

Dropping funnel

-

Ice bath

-

Beaker (500 mL) for precipitation

-

Buchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

Reaction Setup:

-

Set up the three-necked flask with a mechanical stirrer and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

-

Dissolve 1.26 g (10 mmol) of BAMF in 50 mL of anhydrous DMAc in the flask. If solubility is an issue, 5% w/v of LiCl can be added.

-

Cool the solution to 0-5°C using an ice bath.

-

-

Monomer Addition:

-

Dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 25 mL of anhydrous DMAc in a dropping funnel.

-

Add the terephthaloyl chloride solution dropwise to the stirred BAMF solution over 30-60 minutes, maintaining the temperature at 0-5°C.

-

-

Polymerization:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

-

-

Polymer Precipitation and Isolation:

-

Pour the viscous polymer solution into 400 mL of vigorously stirred methanol to precipitate the polyamide.

-

Collect the fibrous polymer precipitate by filtration using a Buchner funnel.

-

-

Washing and Drying:

-

Wash the polymer with fresh methanol to remove any remaining solvent and unreacted monomers.

-

Dry the polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

-

Data Presentation

The following table summarizes typical properties of furan-based polyamides synthesized from furan-based monomers. Note that specific values will vary depending on the exact monomers used, polymerization method, and resulting molecular weight.

| Property | Furan-Aliphatic Polyamide (e.g., from BAMF and Adipoyl Chloride) | Furan-Aromatic Polyamide (e.g., from BAMF and Terephthaloyl Chloride) | Reference |

| Glass Transition Temperature (Tg) | 90 - 140 °C | 180 - 270 °C | [2][3] |

| Melting Temperature (Tm) | 200 - 280 °C (often semi-crystalline) | Often amorphous or high Tm (>300 °C) | [3] |

| Decomposition Temperature (Td, 5% weight loss) | 350 - 450 °C | 400 - 500 °C | [4] |

| Inherent Viscosity | 0.5 - 1.5 dL/g | 0.4 - 1.2 dL/g | [5] |

| Solubility | Soluble in strong acids (e.g., sulfuric acid), partially soluble in polar aprotic solvents (e.g., DMAc, NMP) with heating. | Generally soluble in polar aprotic solvents containing LiCl. | [4] |

Visualizations

References

- 1. A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer this compound from 2,5-Furandicarboxylic Acid | MDPI [mdpi.com]

- 2. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Preparation and characterization of bio⁃based furan polyamide by interfacial polymerization [plaschina.com.cn]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

Application of 2,5-Bis(aminomethyl)furan (BAMF) in the Creation of Bio-Based Polyurethanes

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction